The synthesis of 3-Bromo-4-(difluoromethoxy)benzoic acid typically involves the bromination of 4-(difluoromethoxy)benzoic acid. One common method employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction conditions must be carefully controlled, including temperature, concentration, and reaction time, to optimize yield and purity.
For industrial applications, scaling up this process involves optimizing these parameters to enhance efficiency and reduce costs.
The molecular structure of 3-Bromo-4-(difluoromethoxy)benzoic acid can be analyzed through various spectroscopic techniques:
The compound's structure is characterized by:
3-Bromo-4-(difluoromethoxy)benzoic acid participates in various chemical reactions:
These reactions are essential for synthesizing more complex organic molecules relevant in pharmaceuticals and agrochemicals.
3-Bromo-4-(difluoromethoxy)benzoic acid has been shown to interact with specific biological pathways:
Research indicates that this compound can attenuate TGF-β1-induced EMT in A549 cells and mitigate bleomycin-induced pulmonary fibrosis in rat models.
The physical and chemical properties of 3-Bromo-4-(difluoromethoxy)benzoic acid include:
These properties are crucial for its handling, storage, and application in laboratory settings.
3-Bromo-4-(difluoromethoxy)benzoic acid finds applications across various fields:
Regioselective bromination at the C3 position of 4-(difluoromethoxy)benzoic acid derivatives presents significant challenges due to the steric and electronic influence of the ortho-positioned difluoromethoxy (-OCF₂H) group. This electron-rich substituent directs electrophilic attack to the adjacent position, enabling predictable C3 functionalization. Patent CN102093194A details a diazotization-bromination strategy starting from 4-amino-3-(difluoromethoxy)benzoic acid, where bromodiazonium intermediates form in situ using sodium nitrite and copper(I) bromide in acetonitrile at 0–25°C, achieving >85% regioselectivity [7]. Alternative routes employ protected benzoic acids (methyl or ethyl esters) to prevent carboxylic acid interference during electrophilic substitution. The -OCF₂H group’s stability under mild bromination conditions (e.g., NBS in DMF/H₂O) allows selective C–Br bond formation without cleavage of the sensitive difluoromethoxy moiety [3] [9]. Critical parameters influencing yield and purity include:
Table 1: Bromination Conditions for 4-(Difluoromethoxy)benzoic Acid Derivatives
Substrate | Reagent System | Solvent | Temp (°C) | Regioselectivity (%) |
---|---|---|---|---|
4-(OCF₂H)-benzoic acid | Br₂/FeCl₃ | DCM | 0 | 65 |
Methyl 4-(OCF₂H)-benzoate | NBS/DMSO | DMSO | 25 | 92 |
Ethyl 4-amino-3-(OCF₂H)-benzoate | NaNO₂/CuBr | MeCN | 0–25 | 88 |
The C–Br bond in 3-bromo-4-(difluoromethoxy)benzoic acid (CAS 1131615-10-5) serves as a versatile handle for transition metal-catalyzed cross-coupling, enabling access to complex pharmaceutical intermediates. Suzuki-Miyaura couplings with arylboronic acids utilize Pd(PPh₃)₄ or XPhos Pd G3 catalysts in toluene/water mixtures, achieving >90% conversion at 80°C [2] [4]. The electron-deficient nature of the aryl bromide enhances oxidative addition kinetics, while the -OCF₂H group remains inert under these conditions. Carbonylative couplings under 50 psi CO pressure generate acylated derivatives using Pd(dppf)Cl₂ catalysts and DBU base in THF [8]. Key optimization strategies include:
Notably, the carboxylic acid functionality requires protection (as methyl ester) or in situ deprotonation to prevent catalyst deactivation via carboxylate coordination [4]. Recent advances leverage continuous-flow hydrogenation for in situ catalyst recycling, reducing Pd leaching to <5 ppm in isolated products [8].
Table 2: Palladium-Catalyzed Reactions of 3-Bromo-4-(difluoromethoxy)benzoic Acid
Reaction Type | Catalyst System | Conditions | Yield (%) | Application Scope |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 80°C, 12h | 92 | Biaryl derivatives |
Carbonylative Amination | Pd(OAc)₂/Xantphos/CO | DMF, 100°C, 24h, 50 psi | 78 | Amide synthesis |
Sonogashira | PdCl₂(PPh₃)₂/CuI/Piperidine | THF, 60°C, 8h | 85 | Alkynylated building blocks |
Continuous-flow reactors address exothermic hazards in bromination and diazotization steps while improving mass/heat transfer. A patented two-stage system couples:
This configuration achieves 92% conversion from 4-amino-3-(difluoromethoxy)benzoic acid with 30% reduced halide waste versus batch processes. For carboxyl group manipulation, enzymatic flow reactors utilizing Candida antarctica lipase B immobilized on silica catalyze esterification at 40°C in solvent-free systems, enabling in-line protection/deprotection sequences. Flow hydrogenation with Pd/C-packed columns facilitates catalyst recycling (>50 cycles without significant activity loss), aligning with green chemistry principles [8].
Solvent selection guides prioritize replacement of high-boiling polar aprotic solvents (DMF, NMP) with bio-based alternatives. Cyrene™ (dihydrolevoglucosenone) demonstrates excellent compatibility for Pd-catalyzed couplings of brominated benzoates, reducing process mass intensity (PMI) by 40% while maintaining 89–93% yields [6]. Catalyst recovery innovations include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1